molecular formula C6H2ClIN2O2S B14835412 6-Cyano-4-iodopyridine-2-sulfonyl chloride CAS No. 1393550-37-2

6-Cyano-4-iodopyridine-2-sulfonyl chloride

Cat. No.: B14835412
CAS No.: 1393550-37-2
M. Wt: 328.52 g/mol
InChI Key: HISUSMKOLXTANK-UHFFFAOYSA-N
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Description

6-Cyano-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of a suitable pyridine derivative with reagents that introduce these functional groups under controlled conditions .

Industrial Production Methods

Industrial production of 6-Cyano-4-iodopyridine-2-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

6-Cyano-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-4-iodopyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and catalysts. The sulfonyl chloride group is highly reactive, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-4-iodopyridine-2-sulfonyl chloride is unique due to its combination of cyano, iodo, and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1393550-37-2

Molecular Formula

C6H2ClIN2O2S

Molecular Weight

328.52 g/mol

IUPAC Name

6-cyano-4-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2ClIN2O2S/c7-13(11,12)6-2-4(8)1-5(3-9)10-6/h1-2H

InChI Key

HISUSMKOLXTANK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)I

Origin of Product

United States

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